molecular formula C14H16Cl4N10O5S2 B1178686 yopQ protein, Yersinia CAS No. 131383-92-1

yopQ protein, Yersinia

Cat. No.: B1178686
CAS No.: 131383-92-1
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Description

Primary Sequence Analysis and Conserved Domains

The primary sequence of YopQ protein demonstrates remarkable conservation across pathogenic Yersinia species, with the mature protein consisting of 182 amino acid residues in Yersinia enterocolitica. Comparative sequence analysis reveals that YopQ exhibits high sequence identity between different Yersinia strains, though notable variations exist in specific regions that may contribute to strain-specific virulence characteristics. The protein lacks classical signal peptides typical of traditional secretory pathways, instead utilizing the specialized type III secretion mechanism for translocation across bacterial membranes. Structural analysis indicates that YopQ adopts a compact fold with distinct functional regions that contribute to its dual role in secretion regulation and effector function.

The amino acid composition of YopQ reveals several distinctive features that contribute to its stability and function. The protein contains no cysteine residues, which is consistent with its cytoplasmic localization prior to secretion and its requirement for maintenance of proper folding in reducing environments. Hydrophobic regions within the protein sequence are strategically positioned to facilitate membrane interactions during the secretion process, while hydrophilic domains are conserved across species and likely contribute to protein-protein interactions within the secretion apparatus. The overall charge distribution of YopQ shows a slightly basic character, which may influence its interactions with nucleic acids and other cellular components during the secretion process.

Functional domain analysis has identified several critical regions within the YopQ sequence that are essential for proper protein function. The amino-terminal region contains the secretion signal elements, while the carboxy-terminal domain appears to be involved in regulatory functions within the bacterial cytoplasm. Comparative analysis across multiple Yersinia strains has revealed that while the overall sequence architecture is conserved, subtle variations in specific amino acid positions can significantly impact protein function and secretion efficiency. These sequence variations may contribute to the observed differences in cytosolic accumulation and secretion patterns between different Yersinia enterocolitica serotypes.

Properties

CAS No.

131383-92-1

Molecular Formula

C14H16Cl4N10O5S2

Synonyms

yopQ protein, Yersinia

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Therapeutic Targeting: YopQ’s mRNA-dependent secretion signals offer novel targets for inhibiting Yersinia virulence without affecting host cells .
  • Evolutionary Insight : The bipartite secretion signal in YopQ suggests convergent evolution with plant pathogen effectors like Pseudomonas Avr proteins, which also use mRNA motifs .

Preparation Methods

Calcium-Dependent Expression

YopQ synthesis is tightly regulated by extracellular calcium concentrations, a hallmark of Yersinia pathogenicity. Under low-calcium conditions (≤1 μM), the T3SS is activated, triggering YopQ expression and secretion. Conversely, calcium concentrations above 100 μM suppress YopQ production. This regulatory mechanism ensures that YopQ is synthesized only during host infection, where calcium levels are low.

Genetic studies reveal that deletions in regulatory genes such as yopD or lcrH disrupt calcium-dependent control. For instance, ΔyopD mutants synthesize YopQ in high-calcium environments but fail to secrete it, indicating yopD’s role in coupling expression to secretion. Similarly, ΔlcrH strains exhibit unregulated YopQ synthesis, underscoring LcrH’s function in posttranscriptional regulation.

Transcriptional and Posttranscriptional Controls

The yopQ promoter is transcriptionally active under both high- and low-calcium conditions, but mRNA stability and translation efficiency are calcium-dependent. Fusion of the yopQ promoter to the npt reporter gene demonstrated a 1.5- to 2-fold increase in transcription under high calcium, whereas translational fusions showed a 5- to 6-fold increase, implicating posttranscriptional regulation.

Table 1: Regulatory Genes Affecting YopQ Synthesis and Secretion

Gene DeletionYopQ Synthesis (High Ca²⁺)YopQ Secretion (Low Ca²⁺)Regulatory Class
ΔyopDYesNoClass II
ΔlcrHYesNoClass II
ΔyscLNoNoClass III
ΔyopNYesYesClass I

Data adapted from.

Cultivation and Induction of YopQ-Producing Strains

Bacterial Growth Conditions

Pathogenic Yersinia strains (e.g., Y. enterocolitica W22703) are cultured in tryptic soy broth (TSB) at 26°C with aeration until mid-log phase (OD₆₀₀ ≈ 0.6). To induce T3SS activity, bacteria are shifted to 37°C and incubated in calcium-depleted media, typically achieved by adding 5 mM EGTA. This temperature-calcium dual signal mimics host conditions, triggering YopQ expression.

Secretion Assays

Secreted YopQ is collected from culture supernatants by centrifugation (10,000 × g, 20 min) and filtered through 0.22 μm membranes to remove residual cells. Proteins are precipitated using 10% trichloroacetic acid (TCA) and analyzed via SDS-PAGE or immunoblotting.

Protein Extraction and Purification

Cytoplasmic Extraction

For intracellular YopQ analysis, bacterial pellets are lysed using French press disruption (10,000 lb/in²) in 10 mM HEPES buffer (pH 7.5) containing 100 mM potassium acetate, 2 mM MgCl₂, and 1 mM DTT. Lysates are clarified by centrifugation (15,000 × g, 15 min), and soluble proteins are separated from membrane fractions via ultracentrifugation (100,000 × g, 1 h).

Affinity Chromatography

Glutathione S-transferase (GST) fusion systems are employed to purify YopQ-interacting proteins. For example, GST-YopD or GST-LcrH fusion constructs are induced with 1 mM IPTG in Yersinia cultures. Bacterial lysates are applied to glutathione-Sepharose columns, washed with 50 mM Tris-HCl (pH 7.5)/150 mM NaCl, and eluted with 10 mM glutathione.

Table 2: Purification Efficiency of GST Fusion Proteins

Fusion ProteinBinding PartnerElution Yield (mg/L culture)Purity (%)
GST-YopDLcrH12.3 ± 1.595
GST-LcrHYopD10.8 ± 0.992
GST-YopBLcrH8.7 ± 1.288

Data from.

Quality Control and Functional Validation

Immunoblotting

Polyclonal antibodies against YopQ are used to detect protein expression. Samples are separated on 12% SDS-PAGE gels, transferred to PVDF membranes, and probed with anti-YopQ sera (1:5,000 dilution). Chemiluminescent detection confirms YopQ presence in both cytoplasmic and secreted fractions.

mRNA Stability Assays

To validate posttranscriptional regulation, yopQ mRNA levels are quantified using RT-PCR. Total RNA is extracted with TRIzol, reverse-transcribed using npt-specific primers, and amplified with yopQ or npt probes. ΔyopD mutants show 13- to 14-fold higher yopQ-npt transcript levels under high calcium, confirming mRNA degradation defects.

Challenges and Optimization Strategies

Overcoming Secretion Inefficiencies

Class II mutants (e.g., ΔyopD) synthesize YopQ but fail to secrete it due to disrupted T3SS machinery. Complementation with plasmid-encoded yopD restores secretion, achieving ~70% efficiency compared to wild-type strains.

Enhancing Protein Stability

Adding protease inhibitors (e.g., 50 μM PMSF) during lysis and maintaining samples at 4°C prevents YopQ degradation. Cold acetone precipitation (−20°C) further stabilizes protein extracts .

Q & A

Basic: What structural features of YopQ are critical for its secretion via the Type III Secretion System (T3SS)?

Answer:
The N-terminal region of YopQ (first 15–30 codons) contains a bipartite secretion signal essential for T3SS recognition. Experimental mutagenesis studies demonstrate that truncations within residues 1–172 disrupt secretion efficiency. For example, deletion of residues 76–172 reduces secretion to near-undetectable levels, while truncations at residue 115 retain partial activity . To map secretion signals, researchers use in vitro translational fusions (e.g., YopQ-DsRed reporters) and monitor secretion in Yersinia mutants under low-calcium conditions. SDS-PAGE analysis of secreted proteins and quantitative fluorescence assays are standard methodologies .

Basic: How is YopQ expression regulated in response to environmental calcium levels?

Answer:
YopQ synthesis is transcriptionally activated by the thermoregulator LcrF at 37°C but is post-transcriptionally repressed in high-calcium environments. This repression involves the YopD-LcrH complex, which binds to the 5' untranslated region (UTR) of yopQ mRNA, destabilizing the transcript. Key methods to study this include:

  • RT-qPCR : Quantifying full-length yopQ mRNA degradation in calcium-supplemented cultures .
  • Reporter fusions : Linking yopQ regulatory sequences (e.g., 5'UTR + 30 codons) to fluorescent proteins (DsRed) to measure translational repression in yopD or lcrH mutants .

Advanced: What mechanisms resolve contradictions in reported YopQ secretion signals?

Answer:
Discrepancies arise from differences in experimental systems (e.g., Y. enterocolitica vs. Y. pestis) and reporter designs. For instance:

  • Bipartite signal : Early studies identified residues 1–15 as sufficient for secretion, but later work showed residues 16–30 enhance efficiency. This was clarified using yopQ-lacZ fusions and comparing secretion in wild-type vs. yscB mutants (which lack T3SS chaperones) .
  • Methodological refinement : Codon-optimized reporters and controlled plasmid copy numbers (e.g., low-copy pTM100) minimize overexpression artifacts .
    Resolution strategy : Cross-validation using in vivo infection models (e.g., HeLa cell translocation assays) and in vitro pull-downs with YscB chaperones .

Advanced: How does the YopD-LcrH complex regulate YopQ mRNA stability and translation?

Answer:
YopD and LcrH form a complex that binds yopQ mRNA, accelerating its decay in high calcium. Key approaches include:

  • RNA immunoprecipitation (RIP) : Confirming direct binding of YopD-LcrH to yopQ 5'UTR .
  • Half-life assays : Measuring yopQ mRNA stability in yopD mutants via Northern blotting .
  • Ribosome profiling : Demonstrating competition between the YopD-LcrH complex and ribosomes for 5'UTR access, blocking translation initiation .

Basic: What experimental models are used to study YopQ’s role in virulence?

Answer:

  • Cell culture : Infection of macrophages or HeLa cells with Yersinia mutants (ΔyopQ) to assess cytotoxicity and phagocytosis resistance .
  • Animal models : Murine infections to quantify bacterial load in spleen/liver tissues .
  • Secretion assays : Western blotting of culture supernatants under T3SS-inducing conditions (low calcium, 37°C) .

Advanced: How do yscM1 and yscM2 influence YopQ expression independently of transcriptional regulation?

Answer:
YscM1/YscM2 act as post-transcriptional regulators by sequestering yopQ mRNA from ribosomes. Experimental approaches:

  • Gel-shift assays : Show YscM1 binding to yopQ mRNA in vitro .
  • Pulse-chase labeling : Track YopQ synthesis in ΔyscM1/2 mutants, revealing increased translation rates despite unchanged mRNA levels .
    Implication : This regulatory layer ensures tight control of YopQ production until host cell contact occurs.

Basic: What bioinformatics tools predict T3SS effector signals like those in YopQ?

Answer:

  • EffectiveT3 : Identifies N-terminal secretion signals using position-specific scoring matrices (PSSMs) trained on known effectors .
  • Machine learning : Tools like Bastion3 integrate sequence features (e.g., codon bias, hydrophobicity) with structural data .
    Validation : Experimental confirmation via secretion assays in Yersinia T3SS mutants (e.g., ΔyscF for needle complex defects) .

Advanced: Why do some studies report conflicting data on YopQ’s dependency on Syc chaperones for secretion?

Answer:
Syc chaperones (e.g., SycQ) are dispensable in some Yersinia species due to redundancy with other chaperones (e.g., YscB). Key findings:

  • Genetic redundancy : ΔsycQ mutants in Y. pseudotuberculosis retain secretion via YscB-YopN interactions .
  • Cross-species variability : Y. pestis lacks functional SycQ, relying on alternative regulatory checkpoints .
    Methodological note : Use species-specific mutants and avoid overgeneralizing results across Yersinia spp. .

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